![molecular formula C17H27N3 B3235052 N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine CAS No. 1353987-42-4](/img/structure/B3235052.png)
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Overview
Description
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in the late 1970s and has been studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is believed to exert its effects by acting as a selective inhibitor of the dopamine transporter (DAT). By inhibiting the reuptake of dopamine, N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain. This increased dopamine signaling is thought to underlie the anxiolytic and antidepressant effects of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine.
Biochemical and Physiological Effects:
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been shown to increase extracellular levels of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to increase the activity of certain brain regions involved in regulating mood and anxiety, such as the prefrontal cortex and amygdala. Additionally, N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine in laboratory experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, its mechanism of action is well-characterized, making it a useful tool for studying the dopamine system in the brain. However, one limitation of using N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine is that it is a psychoactive substance, and care must be taken to ensure that it is used safely and ethically in laboratory settings.
Future Directions
There are several potential future directions for research on N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine. One area of interest is its potential as a treatment for addiction, particularly cocaine addiction. Further studies are needed to determine the efficacy and safety of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine in this context. Additionally, there is interest in developing derivatives of N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine that may have improved pharmacological properties or selectivity for specific dopamine transporter isoforms. Finally, there is potential for N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine to be used as a tool for studying the dopamine system in the brain, particularly in the context of reward and motivation.
Scientific Research Applications
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine has been studied for its potential use in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models, and preliminary studies suggest that it may also have potential as a treatment for cocaine addiction.
properties
IUPAC Name |
N'-[(1-benzylpyrrolidin-3-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3/c18-9-11-20(17-6-7-17)14-16-8-10-19(13-16)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLGKMIWNCZHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2CCN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135851 | |
Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-cyclopropylethane-1,2-diamine | |
CAS RN |
1353987-42-4 | |
Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353987-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1-cyclopropyl-N1-[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901135851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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